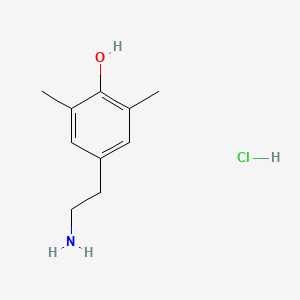
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a dimethylphenol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenol compounds.
科学的研究の応用
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence biochemical processes through its structural features.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
Dopamine: A neurotransmitter with a similar aminoethyl group but different core structure.
Uniqueness
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
生物活性
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl side chain that enhances its interaction with various biological targets. This article explores the biochemical properties, cellular effects, mechanisms of action, and therapeutic potential of this compound based on diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₁ClN₂O. Its structural features include:
- Aminoethyl group : This functional group is crucial for its biological interactions.
- Dimethylphenol moiety : The presence of methyl groups on the phenolic ring contributes to its lipophilicity and solubility.
Interaction with Enzymes
Research indicates that this compound can interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context. These interactions are essential for modulating metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to influence several cellular processes:
- Cell Signaling : It can modulate key signaling pathways involved in cell growth and proliferation.
- Gene Expression : By interacting with transcription factors, it may alter the expression of genes related to tumor growth and other physiological processes.
The mechanism of action of this compound involves:
- Binding Interactions : The compound binds to specific receptors or enzymes that play a role in tumor progression. This binding can inhibit or activate these proteins, leading to downstream effects on cellular signaling pathways.
- Impact on Tumor Cells : Studies have demonstrated its potential antitumor activity, making it a candidate for further research in cancer therapeutics. It has been noted to selectively inhibit tumor cell growth while sparing non-tumorigenic cells at certain concentrations .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
特性
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSRDHXUKHZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













